molecular formula C16H15NO B182971 2-(4-methoxyphenyl)-1-methyl-1H-indole CAS No. 61843-43-4

2-(4-methoxyphenyl)-1-methyl-1H-indole

Cat. No. B182971
CAS RN: 61843-43-4
M. Wt: 237.3 g/mol
InChI Key: FEPKLFZRXJREBA-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)acetophenone” is a related compound with a molecular weight of 226.27 . Another related compound is “2-(4-Methoxyphenyl)acetic acid”, which is a plasma metabolite .


Synthesis Analysis

In a study on a related compound, “2-(4-methoxyphenyl)benzo[d]thiazole”, 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions .


Molecular Structure Analysis

A study on “2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine” investigated the molecular structure and vibrational frequencies of the compound using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91 and mPW1PW91) implementing the standard 6–311G (d,p) basis set .


Chemical Reactions Analysis

A study on “2-(4-methoxyphenyl)-benzothiazole” considered its corrosion inhibition behavior by electrochemical impedance spectroscopy (EIS) .


Physical And Chemical Properties Analysis

A study on “para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers” performed conformer analysis of isomer structures. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of the molecules were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .

Scientific Research Applications

  • Antioxidant and Cytotoxicity Properties : Derivatives of 6-methoxytetrahydro-β-carboline, including one similar to 2-(4-methoxyphenyl)-1-methyl-1H-indole, exhibit moderate antioxidant properties and mild cytotoxic activities. These compounds have potential applications in developing new antioxidants (Goh et al., 2015).

  • Optimization of Maillard Reaction : Mass spectrometry has been used to optimize the Maillard reaction conditions for synthesizing new 6-methoxy-tetrahydro-β-carboline derivatives, which include compounds structurally similar to 2-(4-methoxyphenyl)-1-methyl-1H-indole. This study is significant for understanding the synthesis and characteristics of these compounds (Goh et al., 2015).

  • Synthesis of Related Compounds : Research on the synthesis of 5-[2-(4-methoxyphenyl)ethenyl]indolines, which are related to 2-(4-methoxyphenyl)-1-methyl-1H-indole, has contributed to the understanding of the chemical properties and potential applications of these types of compounds (Chupina et al., 1989).

  • Antioxidant Properties in Related Compounds : Studies have been conducted on the antioxidant activity of 2-(methoxyphenyl)-1H-indoles, which are structurally related to 2-(4-methoxyphenyl)-1-methyl-1H-indole. These compounds have shown potential in developing new antioxidant therapies (Karaaslan et al., 2013).

  • Corrosion Inhibition : A compound structurally similar to 2-(4-methoxyphenyl)-1-methyl-1H-indole has been studied for its potential as a corrosion inhibitor for mild steel in acidic solutions (Behera et al., 2014).

  • Serotonin 6 (5-HT6) Receptor Antagonist : A derivative of 2-(4-methoxyphenyl)-1-methyl-1H-indole has been developed as a serotonin 6 receptor antagonist, showing potential for the treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

Safety And Hazards

The safety data sheet for “4’-Methoxyacetophenone” indicates that it is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-17-15-6-4-3-5-13(15)11-16(17)12-7-9-14(18-2)10-8-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPKLFZRXJREBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355622
Record name 2-(4-methoxyphenyl)-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-1-methyl-1H-indole

CAS RN

61843-43-4
Record name 2-(4-methoxyphenyl)-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AV Aksenov, EV Aleksandrova… - The Journal of …, 2022 - ACS Publications
Base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles were investigated. Unexpectedly, attempted reactions of substrates possessing nonprotected nitrogen atoms were …
Number of citations: 4 pubs.acs.org
I Nakamura, U Yamagishi, D Song… - Chemistry–An Asian …, 2008 - Wiley Online Library
Gold‐catalyzed reactions of ortho‐alkynyl‐N‐sulfonylanilines produced the corresponding 3‐sulfonylindoles in good to high yields. For example, the reaction of N‐mesyl‐N‐methyl‐2‐(1…
Number of citations: 54 onlinelibrary.wiley.com
Z Xu, Y Xu, H Lu, T Yang, X Lin, L Shao, F Ren - Tetrahedron, 2015 - Elsevier
A mild, efficient, and C2-selective palladium-catalyzed arylation reaction of indoles, benzofurans, and benzothiophenes with iodobenzenes at room temperature has been developed. …
Number of citations: 44 www.sciencedirect.com
R Rossi, M Ciofalo - Current Organic Chemistry, 2022 - ingentaconnect.com
This unprecedented review with 322 references provides a critical up-to-date picture of the Pd-catalysed intermolecular direct C–H bond arylation of heteroarenes with arylating …
Number of citations: 2 www.ingentaconnect.com
D Das, ZT Bhutia, A Chatterjee… - The Journal of Organic …, 2019 - ACS Publications
A mechanochemical method for the preparation of synthetically useful 2-arylindoles is developed using Pd(II) as the catalyst in the absence of phosphine ligands in a ball-mill. The …
Number of citations: 40 pubs.acs.org
SA Worlikar, B Neuenswander… - … to carbocycles and …, 2008 - search.proquest.com
3-Iodoindoles have been synthesized mainly by the iodocyclization of N, N-dialkyl-o-(1-alkynyl) anilines, obtained by the Pd/Cu catalyzed coupling of terminal acetylenes with N, N-…
Number of citations: 4 search.proquest.com
C Liu, T Miao, L Zhang, P Li, Y Zhang… - Chemistry–An Asian …, 2014 - Wiley Online Library
A novel and efficient palladium‐catalyzed C2 arylation of N‐substituted indoles with 1‐aryltriazenes for the synthesis of 2‐arylindoles was developed. In the presence of BF 3 ⋅OEt 2 …
Number of citations: 21 onlinelibrary.wiley.com
KS Mandrekar - 2022 - irgu.unigoa.ac.in
In 1985, Faulkner and co-workers 1 isolated lamellarins from prosobranch mollusc Lamellaria sp., a group of DOPA-(2-amino-3-(3', 4'-dihydroxyphenyl) propionic acid)-derived pyrrole …
Number of citations: 0 irgu.unigoa.ac.in
A Krzyzanowski - 2018 - diva-portal.org
Evolution of antimicrobial resistance has been observed against most of the antibiotics developed to date, and the danger of the post-antibiotic era is slowly emerging on the horizon. …
Number of citations: 0 www.diva-portal.org
Y Son, S Lee, HS Kim, MS Eom… - Advanced Synthesis & …, 2018 - Wiley Online Library
An organosilane‐patterned paper‐based colorimetric sensor for bromides was developed using the 4‐(2‐pyridylazo)resorcinol (PAR)‐Hg 2+ complex and patterned hydrophobic paper…
Number of citations: 5 onlinelibrary.wiley.com

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